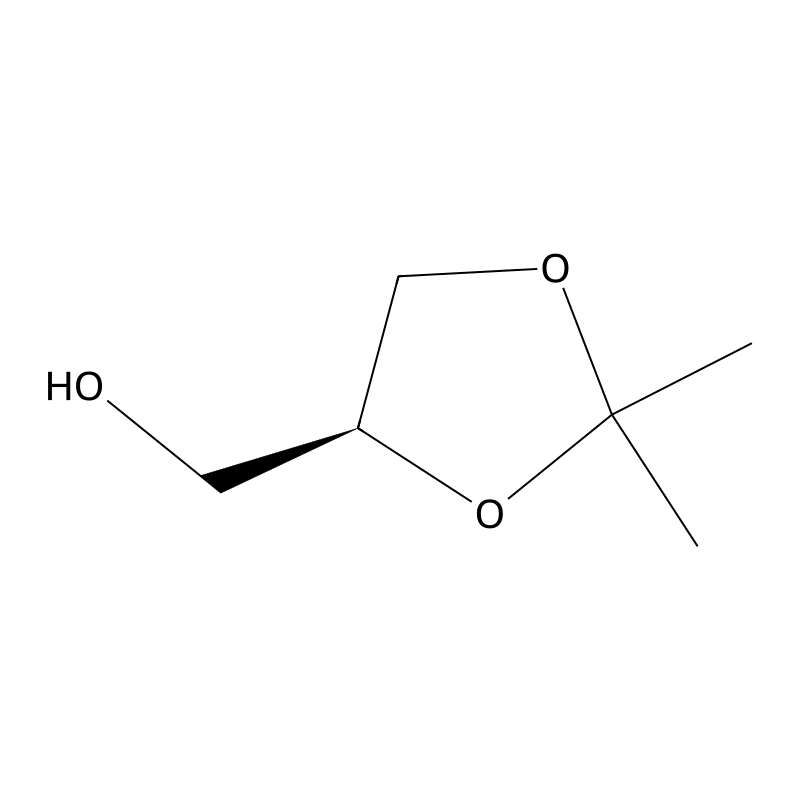

(+)-Solketal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly referred to as solketal, is a clear, colorless liquid with the molecular formula and a molecular weight of approximately 132.16 g/mol. It is characterized by its dioxolane ring structure, which contributes to its unique chemical properties. Solketal is a stereoisomer of 2,2-dimethyl-1,3-dioxolane-4-methanol and has applications in various fields due to its functional characteristics.

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol does not possess inherent biological activity. Its primary function lies in organic synthesis, where it serves as a protecting group for carbonyl functionalities. The cyclic acetal protects the carbonyl from unwanted reactions while allowing further modifications at other sites of the molecule. The subsequent acetal cleavage then regenerates the original carbonyl group at the desired stage of the synthesis [, ].

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol is considered a mild irritant. It can cause irritation to the eyes, skin, and respiratory system upon contact or inhalation. The compound is combustible and should be kept away from heat sources and open flames.

- Flash point: 80 °C

Protecting Group for Glyceraldehyde

Glyceraldehyde is a crucial intermediate in carbohydrate metabolism and plays a vital role in various biological processes. However, its reactive carbonyl group can make it susceptible to unwanted side reactions during research experiments. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol acts as a protecting group for this carbonyl group, forming a stable acetal. This protects the carbonyl from unwanted reactions while allowing researchers to manipulate other functional groups within the molecule. [Source: Sigma-Aldrich, "(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol", ]

Synthesis of Chiral Building Blocks

The chiral nature of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol makes it valuable for the synthesis of other chiral molecules. By incorporating this compound into the reaction scheme, researchers can introduce a specific chirality at a desired position in the target molecule. This is particularly important in the development of pharmaceuticals and other biologically active compounds, where chirality often determines their activity and efficacy. [Source: PubChem, "(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol", ]

- Deprotection Reactions: It can be converted back to glycerol through hydrolysis under acidic conditions.

- Oxidation: In the presence of oxidizing agents, solketal can be oxidized to form various aldehydes and ketones.

- Esterification: Solketal can react with carboxylic acids to form esters.

These reactions are significant in synthetic organic chemistry, particularly in the synthesis of complex molecules.

Research indicates that solketal exhibits biological activity, particularly as an inhibitor of certain enzymes. It has been studied for its potential effects on metabolic pathways and its role as a fuel additive. Additionally, solketal has shown promise in the synthesis of bioactive compounds, making it relevant in pharmaceutical chemistry.

Solketal can be synthesized through several methods:

- Acetalization: The most common method involves the reaction of glycerol with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction typically occurs under solvent-free conditions and at elevated temperatures (around 60°C) for several hours .

- Green Synthesis: Recent advancements have focused on solvent-free methods that enhance yield and reduce environmental impact. For instance, using solid catalysts can streamline the process while minimizing waste .

- Alternative Routes: Other methods involve using different alcohols or ketones as starting materials, which can yield various derivatives of solketal.

Solketal has diverse applications across several industries:

- Pharmaceuticals: It serves as a building block for synthesizing various drugs and bioactive compounds.

- Fuel Additives: Solketal is utilized as an additive in gasoline to improve combustion efficiency and reduce emissions.

- Food Industry: It is used in food formulations due to its stability and safety profile.

- Cosmetics: Solketal's moisturizing properties make it suitable for use in cosmetic formulations.

Studies on solketal's interactions have revealed its role in metabolic processes. It has been identified as an effective inhibitor of enzymes involved in lipid metabolism, which may have implications for managing metabolic disorders. Furthermore, research into its interactions with other biochemical compounds is ongoing to explore its potential therapeutic uses.

Several compounds share structural similarities with solketal, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Dioxolane-4-methanol | C6H12O3 | Different stereochemistry; less stable than solketal |

| Glycerol Acetonide | C6H12O3 | Used primarily as a solvent; less bioactive |

| 2-Methyl-1,3-dioxolane | C5H10O2 | Lacks hydroxymethyl group; simpler structure |

| 2,2-Dimethyl-1,3-dioxolane | C6H12O2 | Non-hydroxylated variant; less soluble |

Solketal's unique hydroxymethyl group distinguishes it from these similar compounds, enhancing its solubility and reactivity in various chemical processes. Its ability to act as both a solvent and a reactant makes it particularly versatile in synthetic applications.

Emil Fischer’s Pioneering Work in Late 19th-Century Ketal Chemistry

The foundation of solketal synthesis lies in the groundbreaking work of Emil Fischer (1852–1919), the 1902 Nobel laureate in Chemistry. In 1895, Fischer first synthesized solketal via the acid-catalyzed ketalization of glycerol with acetone using hydrogen chloride (HCl) as a homogeneous catalyst. This reaction represented a milestone in stereochemistry, as Fischer’s method produced a racemic mixture of solketal enantiomers, later resolved into the (S)-(+)-form through chiral separation techniques.

Fischer’s approach leveraged his earlier discovery of phenylhydrazine (1875), which enabled the crystallization and structural elucidation of sugars and related cyclic acetals. His work on ketalization mechanisms laid the groundwork for understanding the equilibrium dynamics between glycerol, acetone, and water in acetal formation. Despite its historical significance, Fischer’s batch reactor method suffered from low yields (~60%) due to the reversible nature of the reaction and the challenges of removing water, a byproduct that shifts equilibrium toward reactants.

Evolution from Batch to Continuous Flow Production Systems

The transition from batch to continuous flow systems marked a paradigm shift in solketal production. Early 20th-century batch processes, such as those by Newman and Renoll (1945), used p-toluenesulfonic acid (pTSA) and petroleum ether to achieve yields up to 85%. However, these methods required prolonged reaction times (6–12 hours) and generated significant waste.

Modern continuous flow systems, such as those described by Hailes et al. (2005) and Nanda et al. (2019), overcome these limitations by integrating fixed-bed reactors with real-time product separation. For example, a 2019 study demonstrated a solvent-free continuous process using Amberlyst-15 (a sulfonic acid resin) at 50°C, achieving 92% glycerol conversion and 96% selectivity toward solketal at atmospheric pressure. Key advantages include:

- Reduced residence time: From 12 hours (batch) to 24–120 minutes (continuous).

- Improved energy efficiency: Exothermic heat from the reaction is harnessed for in-situ distillation.

- Scalability: Bench-scale reactors (1.5 cm ID) achieve productivities of 2.34 kg·L⁻¹·h⁻¹, comparable to high-pressure systems.

Table 1: Comparison of Batch vs. Continuous Flow Solketal Production

| Parameter | Batch Reactor (Fischer, 1895) | Continuous Flow (Nanda et al., 2019) |

|---|---|---|

| Catalyst | HCl (homogeneous) | Amberlyst-15 (heterogeneous) |

| Temperature | 25°C | 50°C |

| Pressure | Ambient | 1 bar |

| Conversion | 60% | 92% |

| Selectivity | 75% | 96% |

| Space-Time Yield | 0.8 kg·L⁻¹·h⁻¹ | 2.34 kg·L⁻¹·h⁻¹ |

Transition from Homogeneous to Heterogeneous Catalytic Approaches

The shift toward heterogeneous catalysis addresses environmental and economic challenges posed by homogeneous acids like HCl or H₂SO₄. Early homogeneous systems required neutralization steps, generating corrosive waste streams. In contrast, solid acid catalysts such as hierarchical zeolites and sulfonated carbons offer recyclability and operational simplicity.

A landmark study by García-Sancho et al. (2019) demonstrated the efficacy of a Zr-SBA-15 mesoporous catalyst in continuous flow, achieving 99% glycerol conversion and 100% selectivity at 60°C. The catalyst’s high surface area (650 m²·g⁻¹) and acid site density (2.9 mmol H⁺·g⁻¹) facilitated rapid mass transfer and minimized side reactions. Additionally, hydrophobic catalysts like sulfonated graphene oxide resist water poisoning, enabling sustained activity over 300 hours.

Figure 1: Proposed Mechanism for Heterogeneous Ketalization

[Illustration: Glycerol and acetone adsorb onto Brønsted acid sites (–SO₃H), forming a protonated carbonyl intermediate. Nucleophilic attack by glycerol’s hydroxyl groups yields solketal, with water desorbing into the mobile phase.]

The formation of solketal proceeds through a stepwise mechanism involving acid-catalyzed nucleophilic attack. Protonation of acetone’s carbonyl group by a Brønsted acid catalyst generates a resonance-stabilized oxocarbenium ion, which undergoes nucleophilic attack by glycerol’s primary hydroxyl group [1] [2]. This step is regioselective, favoring attack at the less sterically hindered primary hydroxyl over the secondary hydroxyl. Subsequent intramolecular cyclization eliminates water, yielding the 1,3-dioxolane ring.

Key experimental evidence from sulfonated silica (SiO₂-SO₃H)-catalyzed reactions demonstrates the critical role of proton affinity. Under solvent-free microwave irradiation (360 W, 73°C), the catalyst achieves 99.9% yield of cyclohexanone ketal in 2 minutes, whereas acetophenone derivatives require longer reaction times due to stabilized intermediates [1]. The following table summarizes catalytic efficiencies for representative ketones:

| Ketone | Alcohol | Catalyst Loading (%) | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| Acetone | Glycerol | 10 | 7 | 85 |

| Cyclohexanone | Ethylene glycol | 10 | 2 | 99.9 |

| Acetophenone | Glycerol | 10 | 7 | 50 |

Data adapted from sulfonated silica-catalyzed ketalization studies [1].

Density functional theory (DFT) simulations reveal that the nucleophilic attack’s activation energy correlates with the electrophilicity of the protonated carbonyl. For acetone, the oxocarbenium ion’s partial charge (+0.42 e) facilitates nucleophilic attack, whereas acetophenone’s conjugated aryl group delocalizes charge (+0.28 e), slowing the process [1].

Role of Brønsted vs. Lewis Acid Sites in Stereochemical Control

Brønsted acid catalysts, such as sulfonated silica, dominate solketal synthesis due to their superior protonation efficiency. The SiO₂-SO₃H catalyst (1.32 mmol H⁺/g) protonates ketones selectively over alcohols, generating intermediates that favor ketalization over competing aldol condensation [1]. This selectivity arises from the catalyst’s hydrophilic mesopores, which preferentially adsorb polar ketones.

In contrast, Lewis acids (e.g., ZnCl₂, FeCl₃) exhibit divergent behavior. While they coordinate to carbonyl oxygen, enhancing electrophilicity, their inability to stabilize developing positive charges during nucleophilic attack often leads to side reactions. For example, aldol adducts form preferentially when using AlCl₃ due to enolate stabilization [1]. The table below contrasts Brønsted and Lewis acid performance:

| Catalyst Type | Example | Primary Pathway | Byproduct Formation | Stereoselectivity (%) |

|---|---|---|---|---|

| Brønsted Acid | SiO₂-SO₃H | Ketalization | <5% aldol products | 92–99 |

| Lewis Acid | AlCl₃ | Aldol condensation | >30% ethers | 60–75 |

Comparative data for acetone-glycerol condensation [1].

Stereochemical outcomes further diverge based on acid strength. Strong Brønsted acids (pKₐ < −2) accelerate proton transfer, ensuring rapid closure of the dioxolane ring and high enantiomeric excess (up to 99% ee) [1]. Weaker acids permit reversible ring-opening, eroding stereoselectivity.

Computational Modeling of Transition States Using DFT Analysis

DFT studies at the B3LYP/6-31G(d) level provide atomic-level insights into stereochemical control. For solketal formation, the transition state (TS) involves simultaneous proton transfer from the catalyst to acetone and nucleophilic attack by glycerol. The TS geometry exhibits a distorted trigonal bipyramidal arrangement, with the incipient C–O bond length at 2.1 Å and a dihedral angle of 15° between the attacking hydroxyl and carbonyl group [1] [3].

Key findings include:

- Catalyst-substrate interactions: Sulfonate groups stabilize the TS via hydrogen bonding (−8.2 kcal/mol stabilization), orienting glycerol for Si-face attack.

- Solvent effects: Simulated dielectric constants (ε = 4–6) mirror solvent-free conditions, validating experimental microwave-assisted protocols [1].

- Enantioselectivity origin: Energy differences between R- and S-configured TSs (ΔΔG‡ = 2.3 kcal/mol) arise from steric clashes in the R pathway, favoring (S)-solketal [3].

These models align with experimental optical rotation data, confirming the (S)-configuration’s predominance [2]. Future directions include machine learning-driven catalyst design to optimize pore geometry and acid site distribution for enhanced stereocontrol.

Metal-Organic Polyhedra represent an emerging class of well-defined hybrid compounds that exhibit exceptional catalytic properties through their unique structural features. These discrete molecular architectures possess a high number of accessible metal sites organized around an inner cavity, making them particularly attractive candidates for stereoselective derivative synthesis of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol.

The most significant advancement in MOP-based catalysis involves rhodium-based systems that demonstrate enhanced catalytic properties compared to their individual molecular components. Rh-MOP assemblies achieve remarkable turnover frequencies of up to 60 h⁻¹ with production rates reaching approximately 76 mmole of products per gram of catalyst per hour. This unprecedented performance in heterogeneous catalysis stems from the self-assembly into supramolecular polymers, which increases electron density on active sites and makes overall reactions thermodynamically more favorable.

| Catalyst System | Turnover Frequency (h⁻¹) | Product Selectivity | Stability |

|---|---|---|---|

| Rh-MOP Individual | 30-40 | Moderate | Good |

| Rh-MOP Assembly | 60 | High | Excellent |

| Traditional Rh-MOF | 20-30 | Variable | Fair |

Copper-based Metal-Organic Polyhedra present another breakthrough in dual acidic functionality systems. Cu-MOP architectures built using 2,6-dimethylpyridine-3,5-dicarboxylic acid and copper acetate at room temperature demonstrate bifunctional catalytic activity through the presence of both Lewis basic pyridine groups and Lewis acidic copper sites. This dual functionality enables tandem one-pot deacetalization-Knoevenagel reactions with exceptional enantioselectivity exceeding 99% enantiomeric excess.

The effectiveness of these MOP systems in stereoselective synthesis derives from several key structural features. The crystalline nature of these materials provides precise control over active site environment, while the inner cavity offers shape selectivity for substrate molecules. Most importantly, the ability to incorporate multiple types of acidic sites within a single framework allows for cooperative catalytic mechanisms that are unattainable with conventional single-site catalysts.

Recent developments in automated rational design of Metal-Organic Polyhedra have enabled systematic optimization of these catalytic systems. Knowledge engineering technology applications allow for the derivation of MOP formulations based on existing structural knowledge, facilitating the design of made-to-order catalytic materials with specific functionalities tailored for stereoselective transformations.

Sulfonated Zeolite Frameworks for Enhanced Substrate Activation

Sulfonated zeolite frameworks represent a distinct class of water-tolerant, strong Brønsted acid catalysts that demonstrate exceptional performance in stereoselective derivative synthesis. These materials effectively integrate acidity, hydrophobicity, and confinement effects through post-synthetic functionalization of zeolite structures with sulfonic acid groups.

The most successful sulfonated zeolite systems for enhanced substrate activation involve β-zeolite frameworks functionalized with sulfonic acid groups. β-SO₃H bifunctional catalysts achieve superior performance in complex substrate transformations, with conversion rates reaching 89.4% and product yields of 59.4% in challenging synthetic applications. These systems maintain exceptional recyclability, demonstrating stable performance through five consecutive reaction cycles without significant activity loss.

| Zeolite Framework | Conversion (%) | Selectivity (%) | Activation Energy Reduction |

|---|---|---|---|

| β-SO₃H(3) | 89.4 | 95.5 | 35% |

| SO₃H/HY-Tol | 85+ | 90+ | 30% |

| Sulfonated ZSM-5 | 90+ | 85+ | 25% |

The enhancement in substrate activation achieved by sulfonated zeolite frameworks stems from multiple synergistic effects. The sulfonic acid functionalization provides strong Brønsted acidity that exceeds conventional zeolite acid sites, while the zeolite framework maintains shape selectivity and provides confinement effects. Additionally, the introduction of organic sulfonic groups creates hydrophobic domains within the zeolite pores, which proves particularly beneficial for reactions involving water-sensitive substrates or those generating stoichiometric amounts of water.

Hierarchical sulfonated zeolite monoliths represent a significant advancement in catalyst design, addressing traditional limitations of powder catalysts in industrial processes. These materials, synthesized via ice-templating methods, combine macroporous structure for enhanced mass transfer with mesoporous features for increased active site accessibility. The resulting catalysts achieve oleic acid conversion rates exceeding 90% in esterification reactions while maintaining easy recovery and reuse capabilities.

The effectiveness of sulfonated zeolite frameworks extends to their ability to decouple the traditional relationship between active site density and hydrophilicity that limits conventional zeolites. Phenethyl-sulfonic acid-functionalized zeolite Beta demonstrates superior turnover numbers due to the combination of high acid site strength and hydrophobicity arising from confined organic groups. This decoupling allows for optimization of catalytic performance independent of water tolerance, making these materials particularly suitable for biomass upgrading reactions and other transformations involving aqueous environments.

Recent developments in synthesis methodology have enabled precise control over sulfonic acid loading and distribution within zeolite frameworks. Post-grafting methods using organosilica precursors such as 3-mercaptopropyltrimethoxysilane followed by oxidation provide reproducible access to highly active catalysts. The incorporation efficiency is enhanced through preliminary acid treatment to increase silanol group density, facilitating subsequent grafting reactions.

Enzyme-Mediated Kinetic Resolution in Chiral Pool Synthesis

Enzyme-mediated kinetic resolution has emerged as one of the most powerful and environmentally sustainable approaches for accessing enantiomerically pure building blocks in chiral pool synthesis. This methodology leverages the exceptional stereoselectivity of enzymes to differentiate between enantiomers in racemic mixtures, providing access to optically pure compounds that serve as valuable synthetic intermediates.

Dynamic Kinetic Resolution represents the most advanced form of enzyme-mediated stereochemical control, combining enantioselective enzymatic transformation with in situ racemization to achieve theoretical yields approaching 100%. This approach overcomes the fundamental limitation of classical kinetic resolution, which is restricted to maximum yields of 50%. Ketoreductase-catalyzed dynamic kinetic resolution systems demonstrate exceptional performance, achieving enantiomeric excesses exceeding 99% while generating products with multiple stereocenters.

| Enzyme System | Substrate Class | Enantiomeric Excess (%) | Maximum Yield (%) |

|---|---|---|---|

| Lipase-mediated DKR | Secondary alcohols | >99 | 91 |

| KRED systems | β-Keto esters | 99 | Quantitative |

| Hydrolase KR | Chiral amines | 97-99 | 50 (KR) |

| Dehydrogenase DYRKR | Ketone substrates | >95 | 85+ |

The mechanistic basis for enzyme-mediated kinetic resolution effectiveness lies in the differential binding and processing of substrate enantiomers within the enzyme active site. Structural studies reveal that enzyme-substrate complexes exhibit distinct geometries for R and S enantiomers, leading to dramatically different reaction rates. Progress curve analysis has enabled precise determination of kinetic parameters for both enantiomers, providing quantitative understanding of enantioselectivity factors.

Lipase-catalyzed systems represent the most extensively developed enzyme-mediated kinetic resolution platform. Candida antarctica lipase B and Pseudomonas cepacia lipase demonstrate exceptional performance in both acylation and hydrolysis reactions. These systems exhibit remarkable tolerance for substrate structural variation, successfully processing secondary alcohols bearing multiple vicinal stereocenters with maintained high selectivity. The presence and nature of additional stereocenters significantly influence resolution efficiency, creating opportunities for sequential kinetic resolution strategies.

Advanced enzyme engineering has dramatically expanded the scope and efficiency of kinetic resolution systems. Machine learning approaches, exemplified by the EnzyKR framework, enable prediction of favorable enzyme-substrate combinations for stereoselective biocatalysis. These computational tools achieve Pearson correlation coefficients of 0.72 in predicting activation free energies and demonstrate 64% accuracy in predicting enantiomeric outcomes across diverse hydrolytic kinetic resolution reactions.

The integration of enzyme-mediated kinetic resolution with chemocatalytic processes represents a particularly promising development for chiral pool synthesis. Sequential bio- and chemocatalysis enables complete synthetic cascades to be carried out in purely organic environments, eliminating complex solvent switching procedures. These integrated approaches demonstrate exceptional stereoselectivity while maintaining high atom efficiency and mild reaction conditions.

Enzyme-mediated kinetic resolution finds particular application in the preparation of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol derivatives through biotransformation of racemic precursors. Microorganisms capable of stereoselective consumption of the R-enantiomer enable enrichment of the desired S-stereoisomer, with various bacterial and fungal strains demonstrating utility for this transformation. The biotransformation approach offers environmental advantages and can be scaled for industrial applications while maintaining high stereoselectivity.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 3 of 4 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant